3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of pyridine, tetrahydropyran, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 6-chloropyridine-3-carboxylic acid with tetrahydropyran-4-amine to form an amide intermediate. This intermediate is then cyclized with hydrazine hydrate to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with pyridine-3-boronic acid under Suzuki-Miyaura cross-coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of Toll-like receptors (TLRs), which play a crucial role in the immune response. By inhibiting TLRs, the compound can modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential as a multi-target inhibitor. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H15ClN4O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-[4-(6-chloropyridin-3-yl)oxan-4-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-4-3-13(11-20-14)17(5-8-23-9-6-17)16-21-15(24-22-16)12-2-1-7-19-10-12/h1-4,7,10-11H,5-6,8-9H2 |
InChI Key |
IMQBTFHKNGXREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.